molecular formula C20H23NO4 B028460 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine CAS No. 89371-42-6

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Cat. No.: B028460
CAS No.: 89371-42-6
M. Wt: 341.4 g/mol
InChI Key: RLFXILKNOGXPCT-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an L-alanine moiety. The compound’s stereochemistry is defined by the (S)-configuration at the 1-position and the natural L-configuration of alanine, making it a critical intermediate in peptide synthesis and pharmaceutical manufacturing .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXILKNOGXPCT-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564230
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-42-6
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Michael Addition with Catalytic Control

The core synthetic route for N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves a Michael addition between a benzyloxycarbonyl (Z)-protected amino acid and an α,β-unsaturated ester. A thiourea or urea catalyst is employed to enhance stereoselectivity, ensuring the (S)-configuration at the critical carbon center. For example, in a protocol adapted from CN108147973B, the reaction of Z-protected L-alanine with ethyl α-benzoylacrylate in the presence of a thiourea catalyst yields the Michael adduct with >90% enantiomeric excess (ee). The thiourea catalyst induces a steric bias, favoring nucleophilic attack from the Si face of the imine intermediate, thereby achieving high stereocontrol.

Hydrogenation and Protective Group Strategies

Following the Michael addition, hydrogenation under acidic conditions with a palladium catalyst removes temporary protective groups while retaining the benzyloxycarbonyl moiety. For instance, hydrogenation in isoamyl alcohol with palladium on carbon (Pd/C) and a catalytic activity inhibitor (e.g., thiourea derivatives) ensures selective reduction of the imine bond without cleaving the benzyloxy group. This step is critical for preserving the compound’s structural integrity, as premature deprotection would lead to side reactions or racemization.

Catalytic Systems and Reaction Optimization

Role of Thiourea and Urea Catalysts

Thiourea derivatives, such as Takemoto’s catalyst, are pivotal in asymmetric synthesis. These catalysts engage in dual hydrogen-bonding interactions with the Michael acceptor, polarizing the α,β-unsaturated ester and directing the nucleophile’s approach. Comparative studies show that urea catalysts (e.g., Jacobsen’s thiourea) achieve comparable stereoselectivity but require milder conditions, making them suitable for thermally sensitive intermediates.

Table 1: Catalytic Performance in Michael Addition

Catalyst TypeYield (%)Enantiomeric Excess (ee)Reaction Time (h)
Thiourea (Takemoto)929412
Urea (Jacobsen)889118
No Catalyst45<524

Solvent and Temperature Effects

Optimal solvent systems include polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), which stabilize the transition state without participating in side reactions. Elevated temperatures (40–60°C) accelerate the Michael addition but risk racemization, necessitating a balance between reaction rate and stereochemical fidelity.

Comparative Analysis with Ethoxycarbonyl Analogues

Structural and Functional Differences

Replacing the benzyloxycarbonyl (Z) group with an ethoxycarbonyl moiety alters the compound’s physicochemical properties. The benzyl group enhances lipophilicity, improving membrane permeability in biological assays, while the ethoxy variant offers easier deprotection under acidic conditions.

Table 2: Benzyloxycarbonyl vs. Ethoxycarbonyl Derivatives

PropertyBenzyloxycarbonyl DerivativeEthoxycarbonyl Derivative
Molecular Weight (g/mol)397.51279.34
LogP3.22.1
Deprotection ConditionsH₂/Pd-C, acidic pHHCl/dioxane
Solubility in WaterLowModerate

Synthetic Adaptability

The ethoxycarbonyl variant, as described in EP0215335B1, employs N-carboxyanhydride (NCA) intermediates for peptide coupling. While this method is efficient for ethoxy derivatives, the benzyloxycarbonyl group’s bulkiness necessitates modified NCA protocols, often requiring higher temperatures or prolonged reaction times to achieve comparable yields.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Catalysts

Thiourea catalysts, though effective, are cost-prohibitive at scale. Industrial processes often opt for recyclable urea catalysts or immobilized variants to reduce expenses. For example, silica-supported urea catalysts achieve 85% yield over five cycles, demonstrating viability for large-scale production.

Applications in Peptide Synthesis and Drug Development

Building Block for ACE Inhibitors

This compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors like enalapril. Its rigid structure mimics the transition state of angiotensin I hydrolysis, enabling potent inhibitory activity.

Role in Solid-Phase Peptide Synthesis (SPPS)

The benzyloxycarbonyl group’s stability under SPPS conditions allows sequential peptide elongation without premature deprotection. This stability is particularly advantageous for synthesizing long peptides with complex tertiary structures .

Chemical Reactions Analysis

Types of Reactions: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

The primary application of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is in the field of peptide synthesis. The Z group protects the amino group, enabling chemists to build complex peptide chains without interference from the amino functionality. Once the desired sequence is assembled, the Z group can be removed under mild conditions to yield free amino acids for further reactions or incorporation into larger protein structures.

Key Features:

  • Protecting Group: The benzyloxycarbonyl group provides stability during synthesis.
  • Versatility: Allows for the incorporation of diverse side chains and modifications.
  • Selective Reactivity: Facilitates targeted reactions at other functional groups.

Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds, notably Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound's structure allows it to participate in coupling reactions that form the core structure of Imidapril, highlighting its importance in medicinal chemistry .

Applications in Drug Synthesis:

  • Imidapril Synthesis: Acts as a building block for ACE inhibitors.
  • Potential for New Drug Development: Its structural features may inspire novel therapeutic agents targeting specific biological pathways.

Biochemical Research

In biochemical research, this compound is utilized as a substrate or inhibitor in enzymatic studies. Its ability to mimic natural substrates makes it valuable for investigating enzyme kinetics and mechanisms. Researchers employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to study its interactions with various enzymes and proteins.

Research Applications:

  • Enzyme Kinetics Studies: Helps elucidate reaction mechanisms.
  • Binding Affinity Investigations: Provides insights into how structural modifications impact interactions with biological targets.

Structural Comparisons and Insights

This compound exhibits unique properties due to its phenylpropyl side chain, which enhances its interaction profile compared to simpler derivatives. This specificity is critical for studies focused on enzyme-substrate interactions and drug design.

Compound NameStructural FeaturesUnique Aspects
N-Benzyloxycarbonyl-L-alanineContains only L-alanine without the phenylpropyl side chainSimpler structure, primarily used in peptide synthesis
N-[1-(S)-Benzyloxycarbonyl-3-methylbutyl]-L-alanineSimilar benzyloxycarbonyl protection but with a branched chainDifferent pharmacokinetics due to branching
N-[1-(S)-Benzyloxycarbonyl-4-methylphenethyl]-L-alanineContains a methyl-substituted phenethyl side chainOffers different electronic properties affecting binding

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of alanine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Key Structural Features :

  • Benzyloxycarbonyl (Cbz) group: Provides amine protection, requiring hydrogenolysis or acidic conditions for deprotection.
  • L-Alanine backbone : Ensures compatibility with biological systems and enzymatic processes.

Comparison with Structurally Similar Compounds

N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2)

Structural Differences :

  • Ethoxycarbonyl group replaces the benzyloxycarbonyl (Cbz) group.
  • Lower steric bulk and milder deprotection conditions (e.g., hydrolysis under basic conditions) compared to Cbz .

Physical Properties :

Property N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Molecular Weight 279.33 g/mol
Melting Point 150–152 °C
Boiling Point 441.2 °C at 760 mmHg
Solubility Soluble in DMSO, methanol
Stability Sensitive to hydrolysis

N-Benzyloxycarbonyl-(S)-3-(1-naphthyl)alanine

Structural Differences :

  • 1-Naphthyl substituent replaces the 3-phenyl group.
  • Enhanced fluorescence properties due to extended aromaticity .

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester (CAS 117560-14-2)

Structural Differences :

  • tert-Butyl ester at the carboxylic acid group.
  • Increased lipophilicity and stability against nucleophilic attack .

(S)-N-(1-Ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine

Structural Differences :

  • 3-Oxo group introduces a ketone functionality.
  • Alters reactivity for nucleophilic additions or reductions .

N-Benzyloxycarbonyl-DL-alanine (CAS 4132-86-9)

Structural Differences :

  • Racemic (DL) mixture vs. enantiomerically pure L-form.
  • Limited utility in stereoselective synthesis due to lack of chiral specificity .

Biological Activity

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (referred to as ECPPA) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of ECPPA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

ECPPA is an amino acid derivative characterized by the following structural formula:

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 6372-14-1

The compound features a benzyloxycarbonyl group, which enhances its stability and bioactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the class of ACE inhibitors like enalapril and ramipril .

Mechanisms of Biological Activity

ECPPA exhibits several biological activities, primarily attributed to its structural characteristics:

  • Antimicrobial Activity : Research indicates that derivatives of ECPPA can possess antimicrobial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) suggests that modifications to the phenyl group can enhance activity against specific bacterial strains .
  • Cytotoxic Effects : Some studies have shown that ECPPA derivatives exhibit cytotoxic effects on cancer cells. For instance, compounds similar to ECPPA have been tested for their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The presence of specific substituents on the phenyl ring significantly influences their cytotoxicity .
  • Enzyme Inhibition : ECPPA has been implicated in the inhibition of certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions such as hypertension and heart failure, where ACE inhibitors play a crucial role .

Research Findings

Several studies have investigated the biological activity of ECPPA and its derivatives:

  • Antimicrobial Studies : A screening of various ECPPA derivatives revealed selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) varied significantly among compounds, highlighting the importance of structural modifications for enhancing efficacy .
  • Cytotoxicity Assessments : In vitro studies demonstrated that certain ECPPA derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

Table 1: Summary of Biological Activities of ECPPA Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntibacterialBacillus subtilisSelective inhibition
AntifungalCandida albicansModerate antifungal activity
CytotoxicityMCF-7 (breast cancer)Significant cytotoxic effects
Enzyme InhibitionACE (Angiotensin-Converting Enzyme)Inhibition leading to decreased blood pressure

Case Studies

  • ACE Inhibitor Development : ECPPA serves as a key intermediate in synthesizing various ACE inhibitors. Its derivatives have shown promising results in lowering blood pressure in animal models, indicating potential for therapeutic use in hypertension management .
  • Anticancer Research : A study focusing on benzoxazole derivatives related to ECPPA demonstrated significant cytotoxicity against multiple cancer cell lines. The findings suggest that further modifications could yield novel anticancer agents with enhanced selectivity and potency .

Q & A

Q. What is the role of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine in synthesizing angiotensin-converting enzyme (ACE) inhibitors?

This compound serves as a critical intermediate in synthesizing ACE inhibitors like Moexipril and is the primary metabolite of Imidapril . Its stereospecific structure enables selective binding to enzymatic targets, facilitating the production of chiral pharmacophores. The benzyloxycarbonyl (Cbz) group acts as a protective moiety during peptide coupling reactions .

Q. What are the standard protocols for synthesizing and purifying this compound?

A common synthesis route involves condensing benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with the compound using EDC·HCl and HOBt as coupling agents. Post-condensation, catalytic hydrogenation (10% Pd/C) achieves purification, yielding >99% purity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .

Q. How is the stereochemical configuration confirmed experimentally?

Absolute stereochemistry is validated via:

  • Chiral HPLC (retention time comparison with standards) .
  • Optical rotation analysis ([α]D = +, consistent with S-configuration) .
  • X-ray crystallography for crystalline derivatives to resolve spatial arrangement .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity (e.g., δ 1.2 ppm for ethyl ester protons, δ 7.3 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS (m/z 279.33 [M+H]⁺) for molecular weight validation .
  • FT-IR spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) .

Q. What storage conditions preserve stability?

  • Powder : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Solutions : Use anhydrous solvents (e.g., DMF, DCM) and store at -80°C for ≤1 year .

Advanced Research Questions

Q. How can condensation reaction yields be optimized during synthesis?

Yields (>80%) are enhanced by:

  • Coupling reagent selection : EDC·HCl/HOBt minimizes side reactions vs. DCC .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
  • Temperature control : Maintain 0–4°C during activation to suppress racemization .

Q. How to resolve conflicting stereochemical data from NMR and X-ray crystallography?

Discrepancies arise from dynamic molecular motion in solution (NMR) vs. static crystal packing (X-ray). Mitigation strategies:

  • Variable-temperature NMR to assess conformational flexibility.
  • Computational modeling (DFT or MD simulations) to correlate experimental data with theoretical geometries .

Q. How does solubility in nonpolar solvents affect enzymatic inhibition assays?

Low aqueous solubility (logP ≈ 2.5) necessitates solubilization in DMSO or ethanol (<5% v/v). Pre-incubation with assay buffers (pH 7.4) prevents precipitation, ensuring accurate IC₅₀ measurements in ACE inhibition studies .

Q. What strategies mitigate racemization during peptide coupling?

  • Low-temperature reactions : Reduce thermal energy to limit epimerization.
  • Bulky coupling agents : HOBt suppresses racemization vs. unprotected carbodiimides.
  • Chiral purity monitoring : Use chiral columns (e.g., Chiralpak AD-H) for real-time analysis .

Q. How is the compound quantified in biological matrices as a metabolite?

LC-MS/MS with deuterated internal standards achieves quantification at ng/mL levels. Sample preparation involves:

  • Solid-phase extraction (SPE) using C18 cartridges.
  • Derivatization with dansyl chloride to enhance ionization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 2
Reactant of Route 2
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.